
Application Notes and Protocols for the
Enzymatic Synthesis of Flavonoid C-Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Chrysin 6-C-glucoside

Cat. No.: B15591995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Flavonoid C-glucosides are a class of plant secondary metabolites distinguished by a carbon-

carbon bond between a flavonoid aglycone and a glucose moiety. This C-C linkage confers

greater stability against enzymatic and acidic hydrolysis compared to their O-glycoside

counterparts, leading to enhanced bioavailability and distinct pharmacological properties.[1]

These characteristics make them attractive candidates for drug development and nutraceutical

applications, with demonstrated antioxidant, anti-inflammatory, anti-diabetes, and anticancer

activities.[2]

This document provides detailed protocols for the enzymatic synthesis of flavonoid C-

glucosides using recombinant C-glycosyltransferases (CGTs), offering a sustainable and

efficient alternative to chemical synthesis or extraction from natural sources. The protocols

cover the expression and purification of recombinant CGTs, whole-cell biocatalysis for the

production of flavonoid C-glucosides, and methods for enzyme activity assessment and

product analysis.

Recombinant C-Glycosyltransferase (CGT)
Expression and Purification

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15591995?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/35466866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10051376/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The production of flavonoid C-glucosides is catalyzed by C-glycosyltransferases (CGTs), which

transfer a glucose moiety from UDP-glucose to a flavonoid acceptor. For reliable and scalable

synthesis, recombinant production of these enzymes in microbial hosts such as Escherichia

coli is essential.

Expression of His-tagged CGT in E. coli BL21(DE3)
This protocol describes the expression of a C-terminal His-tagged CGT in the E. coli

BL21(DE3) strain, a widely used host for protein expression.

Protocol:

Transformation: Transform the expression plasmid containing the His-tagged CGT gene into

competent E. coli BL21(DE3) cells. Plate the transformed cells on Luria-Bertani (LB) agar

plates containing the appropriate antibiotic for plasmid selection and incubate overnight at

37°C.[3][4]

Starter Culture: Inoculate a single colony from the plate into 10 mL of LB medium

supplemented with the corresponding antibiotic. Incubate the culture overnight at 37°C with

shaking (200-250 rpm).[3]

Large-Scale Culture: Inoculate 1 L of LB medium (in a 2 L flask) containing the appropriate

antibiotic with the overnight starter culture (e.g., 1:100 dilution). Incubate at 37°C with

shaking until the optical density at 600 nm (OD600) reaches 0.4–0.8.[3][5]

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG)

to a final concentration of 0.1 to 1 mM. The optimal IPTG concentration should be

determined empirically for each specific CGT.[6]

Expression: Continue to incubate the culture for an additional 4-16 hours. To improve protein

solubility, it is often beneficial to reduce the incubation temperature to 16-25°C after

induction.[3][6]

Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 × g for 15 minutes at

4°C. Discard the supernatant, and the cell pellet can be stored at -80°C until further use.[7]
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Purification of His-tagged CGT by Immobilized Metal
Affinity Chromatography (IMAC)
This protocol details the purification of the expressed His-tagged CGT from the cell lysate using

Nickel-NTA (Ni-NTA) agarose resin.

Protocol:

Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 20 mM HEPES-KOH pH 8.0, 1 M

NaCl, 2 mM β-Mercaptoethanol) and lyse the cells by sonication on ice. Centrifuge the lysate

at 15,000 × g for 30 minutes at 4°C to pellet the cell debris.[7]

Resin Equilibration: Prepare the Ni-NTA agarose resin by washing it with equilibration buffer

(lysis buffer).[8]

Binding: Add the cleared lysate to the equilibrated Ni-NTA resin and incubate for 1-2 hours at

4°C with gentle agitation to allow the His-tagged protein to bind to the resin.[9]

Washing: Wash the resin with several column volumes of wash buffer (lysis buffer containing

a low concentration of imidazole, e.g., 10-20 mM) to remove non-specifically bound proteins.

[7]

Elution: Elute the bound His-tagged CGT from the resin using elution buffer (lysis buffer

containing a high concentration of imidazole, e.g., 250-500 mM).[7]

Buffer Exchange: The purified protein solution can be buffer-exchanged into a suitable

storage buffer (e.g., containing glycerol for stability) using dialysis or a desalting column.

Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions

containing the purified CGT.

Whole-Cell Biocatalysis for Flavonoid C-Glucoside
Production
Whole-cell biocatalysis utilizing engineered E. coli expressing a CGT is a cost-effective method

for producing flavonoid C-glucosides, as it circumvents the need for enzyme purification and

cofactor addition.
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Protocol:

Cultivation of Recombinant E. coli: Grow the recombinant E. coli strain harboring the CGT

expression plasmid as described in the expression protocol (Section 1.1, steps 1-3).

Induction: Induce protein expression with IPTG as previously described (Section 1.1, step 4)

and continue to culture for a few hours to allow for sufficient enzyme production.

Bioconversion:

Harvest the induced cells by centrifugation and resuspend them in a suitable reaction

buffer (e.g., phosphate buffer, pH 7.0-8.0).

Add the flavonoid substrate (e.g., apigenin, luteolin, naringenin) to the cell suspension.

The substrate is typically dissolved in a small amount of an organic solvent like DMSO or

ethanol before being added to the reaction mixture.

Supplement the reaction with a glucose source (e.g., glucose or glycerol) to ensure the

intracellular supply of the sugar donor, UDP-glucose.

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with

shaking for a specified period (e.g., 12-48 hours). The optimal reaction time will depend on

the specific enzyme and substrate.

Product Extraction: After the reaction, centrifuge the mixture to separate the cells. The

flavonoid C-glucoside product, which is often secreted into the medium, can be extracted

from the supernatant using an organic solvent such as ethyl acetate.

Analysis: Analyze the extracted product by HPLC to determine the conversion rate and

product concentration.

C-Glycosyltransferase Activity Assay
This assay is used to determine the kinetic parameters of the purified CGT or to screen for

enzyme activity.

Protocol:
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Reaction Mixture: Prepare a reaction mixture containing:

Purified CGT enzyme (e.g., 5-10 µg)

Flavonoid substrate (e.g., 0.1 mM apigenin, luteolin, or 2-hydroxynaringenin)[10]

UDP-glucose (e.g., 1 mM)[10]

Reaction buffer (e.g., 200 mM Tris-HCl, pH 7.5)[10]

Dithiothreitol (DTT) (e.g., 1 mM)[10]

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g.,

35°C) for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

[10]

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by adding

acid (e.g., HCl).[10]

Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein.

Analyze the supernatant by HPLC to quantify the amount of flavonoid C-glucoside produced.

Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (Km

and kcat), perform the assay with varying concentrations of one substrate while keeping the

other substrate at a saturating concentration.

Analysis of Flavonoid C-Glucosides by High-
Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation, identification, and quantification of flavonoid C-

glucosides.

Protocol:

HPLC System: A standard HPLC system equipped with a UV/DAD detector is suitable.
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Column: A reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 µm particle size) is commonly

used.[11]

Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to

improve peak shape.[11]

Solvent B: Acetonitrile or methanol.[11]

Gradient Program: An example of a gradient program is as follows:

0-5 min: 15% B

5-25 min: 15-50% B (linear gradient)

25-30 min: 50-95% B (linear gradient)

30-35 min: 95% B (isocratic)

35-40 min: 95-15% B (linear gradient)

40-45 min: 15% B (isocratic)

Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[11]

Detection: Monitor the elution of compounds at a wavelength where flavonoids absorb

strongly, typically between 270 and 350 nm. A photodiode array (DAD) detector allows for the

acquisition of UV spectra, which can aid in peak identification.

Quantification: Create a standard curve using commercially available flavonoid C-glucoside

standards to quantify the concentration of the synthesized products.

Data Presentation
Table 1: Examples of Enzymatically Synthesized Flavonoid C-Glucosides and Reported Yields
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Flavonoid
Substrate

C-
Glycosyltra
nsferase
(Source)

Product(s)
Production
System

Titer /
Conversion
Rate

Reference

Apigenin

WjGT1

(Wasabia

japonica)

Isovitexin

(Apigenin-6-

C-glucoside)

E. coli whole-

cell
30.2 mg/L [7]

Apigenin

TcCGT

(Trollius

chinensis)

Vitexin

(Apigenin-8-

C-glucoside)

E. coli whole-

cell
93.9 mg/L [7]

Naringenin

WjGT1

(Wasabia

japonica)

Naringenin-

C-glucoside

E. coli whole-

cell

60%

conversion in

6 h

[12]

Phloretin

ScCGT1

(Stenoloma

chusanum)

Nothofagin
E. coli whole-

cell

38 mg/L (with

P164T

mutant)

[10]

Kaempferol

WjGT1

(Wasabia

japonica)

Kaempferol

6-C-glucoside

E. coli whole-

cell
14.4 mg/L [7]

Luteolin

OsCGT

(Oryza

sativa)

Isoorientin

(Luteolin-6-C-

glucoside)

S. cerevisiae

whole-cell
- [10]

Table 2: Kinetic Parameters of a C-Glycosyltransferase (ScCGT1)

Substrate Km (µM) kcat (s-1)
kcat/Km (M-1s-
1)

Reference

Phloretin 23.8 ± 2.8 - 559.8 [10]

2-

Hydroxynaringen

in

17.5 ± 2.0 - 795.4 [10]
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Caption: Workflow for enzymatic synthesis of flavonoid C-glucosides.
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Caption: Enzymatic C-glucosylation of a flavonoid aglycone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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